molecular formula C17H26BrN3O3 B2583200 Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate CAS No. 2470439-14-4

Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate

Cat. No.: B2583200
CAS No.: 2470439-14-4
M. Wt: 400.317
InChI Key: YNLWBXBXYPIJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protective group and a 3-(5-bromopyridin-2-yl)oxypropyl side chain. The tert-butyl carbamate group stabilizes the piperazine nitrogen, a common strategy in medicinal chemistry to improve pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O3/c1-17(2,3)24-16(22)21-10-8-20(9-11-21)7-4-12-23-15-6-5-14(18)13-19-15/h5-6,13H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLWBXBXYPIJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide

Major Products

    Nucleophilic substitution: Products vary depending on the nucleophile used, resulting in substituted pyridine derivatives.

    Oxidation: Oxidized products include pyridine N-oxides and other oxidized derivatives.

    Reduction: Reduced products include piperazine derivatives with reduced pyridine moieties.

    Ester hydrolysis: The major product is the corresponding carboxylic acid

Scientific Research Applications

Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Heterocyclic Modifications
  • Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11): This compound replaces the bromopyridinyl group with a thiadiazole ring. Synthesized via Suzuki-Miyaura coupling, it demonstrates the versatility of cross-coupling reactions in modifying heterocyclic substituents .
  • Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
    The oxadiazole ring introduces a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity. This modification may improve interactions with polar residues in enzyme active sites, contrasting with the bromine’s hydrophobic effects .

Halogen and Aromatic Substituents
  • Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2j) :
    A fluorobenzoyl group replaces the bromopyridinyl moiety. Fluorine’s smaller size and electronegativity may reduce steric hindrance while increasing metabolic stability compared to bromine .

  • Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate :
    This compound features a sulfonyl group and a trifluoromethoxy substituent. The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity, while the trifluoromethoxy group improves lipophilicity .

Functional Group Comparisons

Compound Name Key Substituent Notable Properties Biological Relevance Reference
Target Compound 3-(5-Bromopyridin-2-yl)oxypropyl High hydrophobicity, halogen interactions Potential kinase inhibitor
C11 (Thiadiazolyl derivative) 1,3,4-Thiadiazole Electron-withdrawing, sulfur-mediated H-bonding Catalytic site targeting
2j (Fluorobenzoyl derivative) 3-Fluorobenzoyl Enhanced metabolic stability Improved pharmacokinetics
Oxadiazolyl derivative 5-Methyl-1,3,4-oxadiazole Nitrogen-rich, polar interactions Enzyme inhibition
Sulfonyl/Trifluoromethoxy derivative Sulfonyl, CF3O Increased acidity, lipophilicity Antibacterial/antiviral activity

Physical and Spectroscopic Properties

  • Melting Points : Derivatives with bulky substituents (e.g., bromine) often exhibit higher melting points due to increased crystallinity. For example, indolylpropyl derivatives in show melting points between 120–150°C .
  • NMR Data : The target compound’s ¹H NMR would display characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.4 ppm), similar to analogues in and .

Structure-Activity Relationship (SAR) Insights

  • Bromine vs. Fluorine : Bromine’s larger size enhances hydrophobic interactions but may reduce solubility. Fluorine improves membrane permeability and metabolic stability .
  • Heterocycle Choice : Thiadiazole and oxadiazole rings increase polarity, favoring interactions with charged residues in targets like EGFR kinases .

Biological Activity

Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features make it a subject of interest in various biological studies, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, a tert-butyl ester group, and a bromopyridine moiety, which contribute to its biological properties. The molecular formula is C17H26BrN3O3C_{17}H_{26}BrN_3O_3, with a molecular weight of approximately 400.3 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H26BrN3O3C_{17}H_{26}BrN_3O_3
Molecular Weight400.3 g/mol
CAS Number2470439-14-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromopyridine moiety is thought to enhance binding affinity to these targets, potentially modulating their activity.

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in neurodegenerative disease pathways, particularly Alzheimer's disease.
  • Signal Transduction : It may influence signal transduction pathways by activating or inhibiting Toll-like receptors (TLRs), which play a role in immune response and inflammation.

In Vitro Studies

Research has demonstrated that this compound exhibits protective effects against neurotoxic agents like amyloid beta (Aβ) peptides. For instance, one study indicated that treatment with this compound improved cell viability in astrocytes exposed to Aβ by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .

In Vivo Studies

In vivo experiments have shown mixed results regarding the compound's efficacy. While it exhibited some protective effects in animal models, the results varied significantly depending on the dosage and administration route. Notably, in models of scopolamine-induced cognitive impairment, the compound demonstrated a moderate ability to reduce oxidative stress but was less effective than established treatments like galantamine .

Case Studies

  • Neuroprotective Effects : A study focused on the impact of this compound on astrocyte cultures highlighted its potential neuroprotective properties against Aβ-induced toxicity. The findings suggested that it could enhance cell survival by modulating inflammatory responses .
  • Cognitive Function Improvement : Another investigation assessed the effects on cognitive function in rodent models. Although improvements were observed in oxidative stress markers, cognitive enhancement was not statistically significant compared to control groups treated with other cholinesterase inhibitors .

Comparative Analysis with Similar Compounds

The unique oxypropyl linker in this compound distinguishes it from similar piperazine derivatives. This feature enhances flexibility and binding interactions with molecular targets, potentially leading to improved therapeutic outcomes compared to structurally similar compounds.

Compound NameKey Features
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylateLacks the oxypropyl linker
Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylateDifferent brominated pyridine position
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylateVariation in pyridine substitution

Q & A

Q. Optimization Considerations :

  • Temperature : Reactions often require 60–100°C for efficient coupling, with microwave-assisted synthesis reducing reaction times (e.g., 3 hours at 100°C) .
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while dichloromethane is used for Boc protection .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling steps involving bromopyridine derivatives .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for characteristic peaks: tert-butyl (δ ~1.46 ppm, singlet), piperazine protons (δ 3.0–3.5 ppm), and pyridinyl protons (δ 7.0–8.8 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and pyridine carbons (δ 120–150 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Advanced Validation :

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₁₇H₂₅BrN₃O₃: 398.08) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

What are the common chemical reactions involving this compound?

Q. Basic Research Focus

  • Boc Deprotection : Treat with HCl/dioxane (4 M) to yield the free piperazine intermediate for further functionalization .
  • Nucleophilic Substitution : The bromopyridine group undergoes cross-coupling (e.g., Suzuki with boronic acids) to introduce aryl/heteroaryl groups .

Q. Advanced Reactivity :

  • Photocatalyzed Reactions : Modify the propyl linker via C–H activation under blue light irradiation .
  • Enzyme-Mediated Transformations : Explore biocatalytic pathways for chiral modifications of the piperazine ring .

How can researchers address low yields in Suzuki-Miyaura coupling steps involving the 5-bromopyridinyl group?

Advanced Research Focus
Common Issues :

  • Incomplete Boronation : Ensure stoichiometric excess of boronic acid (1.2–1.5 equiv) and degas solvents to prevent Pd catalyst poisoning .
  • Side Reactions : Use PdCl₂(dppf) or SPhos ligands to suppress homocoupling of the bromopyridine moiety .

Q. Optimization Table :

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Increases to >90%
Temperature80–100°CAccelerates coupling
BaseNa₂CO₃ (2 M aqueous)Maintains pH for transmetallation
Reaction Time3–6 hoursBalances conversion vs. degradation
Data derived from

What strategies mitigate degradation of the tert-butyl carbamate group during prolonged storage?

Q. Advanced Research Focus

  • Storage Conditions :
    • Temperature : –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis .
    • Desiccants : Include silica gel or molecular sieves in packaging to absorb moisture .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. Degradation Analysis :

  • HPLC-MS Monitoring : Track formation of tert-butanol (byproduct of Boc cleavage) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Advanced Research Focus
Key Modifications and Effects :

Analog StructureBiological ImpactReference
Replacement of Br with Cl on pyridineAlters binding affinity to kinase targets
Substitution of propyl linker with ethylReduces metabolic stability in vivo
Removal of Boc groupEnhances solubility but decreases cell permeability

Q. Methodology for SAR :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) .

How should researchers resolve contradictory spectroscopic data for intermediates?

Advanced Research Focus
Case Example : Discrepancies in ¹H NMR peaks for piperazine protons.

  • Root Cause : Rotameric equilibria due to restricted rotation around the piperazine N–C bond .
  • Solutions :
    • Acquire NMR spectra at elevated temperatures (e.g., 60°C) to coalesce split peaks .
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. Validation Workflow :

Confirm synthetic pathway fidelity (TLC/HPLC).

Cross-validate with high-resolution mass data.

Compare with literature spectra of structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.